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Compound of Interest

Compound Name: 2',3'-Dehydrosalannol

Cat. No.: B2390548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex secondary metabolites

found in the neem tree (Azadirachta indica). This compound, with the chemical formula

C₃₂H₄₂O₈ and a molecular weight of 554.7 g/mol , has garnered significant interest due to its

potential biological activities, including antifeedant and anticancer properties.[1] Notably, it has

been shown to inhibit the cathepsin-mediated PI3K/AKT signaling pathway in triple-negative

breast cancer cells, leading to apoptosis. Accurate and robust analytical techniques are

paramount for the isolation, identification, and quantification of 2',3'-Dehydrosalannol in
various matrices, which is crucial for further research and potential drug development.

This document provides detailed application notes and protocols for the comprehensive

analytical characterization of 2',3'-Dehydrosalannol, covering chromatographic and

spectroscopic techniques.

Physicochemical Properties
A summary of the key physicochemical properties of 2',3'-Dehydrosalannol is presented in the

table below.
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Property Value Reference

Molecular Formula C₃₂H₄₂O₈ [2]

Molecular Weight 554.7 g/mol [2]

CAS Number 992-20-1 [3]

Appearance White crystalline solid

Solubility

Soluble in methanol, ethanol,

acetonitrile, ethyl acetate,

chloroform

Chromatographic Analysis: High-Performance
Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the

separation, quantification, and purification of 2',3'-Dehydrosalannol from complex mixtures

such as plant extracts. A validated HPLC method ensures accuracy, precision, and reliability of

the analytical results.

Experimental Protocol: HPLC-UV
This protocol is based on established methods for the analysis of related limonoids from

Azadirachta indica and can be optimized for 2',3'-Dehydrosalannol.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array

(PDA) or UV-Vis detector.

Chromatographic Conditions:
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Parameter Recommended Conditions

Column
C18 reversed-phase column (e.g., 4.6 x 250

mm, 5 µm particle size)

Mobile Phase A: Water; B: Acetonitrile

Gradient Elution

0-5 min, 30% B; 5-25 min, 30-70% B; 25-30

min, 70-100% B; 30-35 min, 100% B; 35-40 min,

100-30% B

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 215 nm

Injection Volume 20 µL

Sample Preparation:

Extraction: Extract the dried and powdered plant material (e.g., neem leaves or seeds) with

methanol using sonication or Soxhlet extraction.

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

Dilution: Dilute the filtered extract with the initial mobile phase composition (70:30

Water:Acetonitrile) to a suitable concentration for HPLC analysis.

Workflow for HPLC Analysis of 2',3'-Dehydrosalannol:

Sample Preparation HPLC Analysis Data Processing

Extraction of Plant Material Filtration (0.45 µm) Dilution with Mobile Phase Inject Sample (20 µL) C18 Reversed-Phase
Separation UV Detection (215 nm) Peak Integration Quantification

Click to download full resolution via product page
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Caption: HPLC analysis workflow for 2',3'-Dehydrosalannol characterization.

Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

2',3'-Dehydrosalannol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which aids in structural identification.

Experimental Protocol: LC-MS/MS

Instrumentation:

Liquid Chromatography system coupled to a mass spectrometer with an electrospray

ionization (ESI) source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap).

LC Conditions:

Use the same HPLC conditions as described above.

MS Conditions:

Parameter Recommended Conditions

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Desolvation Gas Flow 600 L/hr

Collision Gas Argon

Collision Energy Ramped (e.g., 10-40 eV for MS/MS)
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Expected Mass Spectra Data:

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 555.2850 555.2852

[M+Na]⁺ 577.2669 577.2671

Fragmentation Pattern: The fragmentation of 2',3'-Dehydrosalannol in MS/MS experiments

will likely involve the loss of the tigloyl group (C₅H₈O₂), the methoxycarbonylmethyl group

(CH₂COOCH₃), and water (H₂O) from the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY,

HSQC, HMBC), are required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

Dissolve approximately 5-10 mg of purified 2',3'-Dehydrosalannol in 0.5 mL of deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Acquisition Parameters:
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Parameter ¹H NMR ¹³C NMR

Solvent CDCl₃ CDCl₃

Temperature 25 °C 25 °C

Pulse Program Standard single pulse Proton-decoupled single pulse

Number of Scans 16 1024

Relaxation Delay 1.0 s 2.0 s

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, estimated based on related structures):

Due to the lack of publicly available, complete NMR data specifically for 2',3'-
Dehydrosalannol, the following table presents estimated chemical shift ranges for key

functional groups based on the analysis of the closely related compound, Salannin, and other

similar limonoids. These values should be used as a guide and confirmed with experimental

data.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Furan protons 7.4-7.2, 6.3-6.1 143-140, 125-120, 110-108

Vinylic protons (tigloyl) 6.9-6.7 138-135, 128-125

Methoxy protons ~3.7 ~52

Protons on carbons bearing

oxygen
5.5-3.5 85-60

Methyl protons 2.2-0.8 30-15

Carbonyls (ester, ketone) - 175-165

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
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Instrumentation:

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet

press.

Sample Preparation:

ATR: Place a small amount of the solid sample directly on the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin

pellet.

Acquisition Parameters:

Parameter Recommended Conditions

Spectral Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 32

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3450 O-H (hydroxyl) Stretching

~2950 C-H (alkane) Stretching

~1740 C=O (ester) Stretching

~1710 C=O (ketone) Stretching

~1640 C=C (alkene) Stretching

~1250 C-O (ester) Stretching

~875 Furan ring C-H out-of-plane bending
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Signaling Pathway Diagram
The following diagram illustrates the proposed anticancer signaling pathway of 2',3'-
Dehydrosalannol in triple-negative breast cancer cells.
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Caption: Anticancer signaling pathway of 2',3'-Dehydrosalannol.
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Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive

framework for the characterization of 2',3'-Dehydrosalannol. The combination of HPLC for

separation and quantification, along with MS, NMR, and FT-IR for structural elucidation, will

enable researchers to confidently identify and quantify this promising natural product. The

provided signaling pathway diagram offers a visual representation of its potential mechanism of

anticancer action, guiding further pharmacological investigations. It is important to note that the

provided chromatographic and spectroscopic parameters may require optimization depending

on the specific instrumentation and sample matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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